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Compound of Interest

Compound Name: Green 2

Cat. No.: B1171643

Introduction

SYBR® Green Il is a highly sensitive fluorescent stain used for the detection of RNA and
single-stranded DNA (ssDNA) in electrophoretic gels.[1] It is particularly well-suited for
analyzing nucleic acids separated on polyacrylamide gels. SYBR® Green Il offers a significant
improvement in sensitivity over traditional dyes like ethidium bromide, allowing for the detection
of picogram quantities of nucleic acids.[2] The dye exhibits a much higher fluorescence
quantum yield when bound to RNA (approximately 0.54) compared to its binding with double-
stranded DNA (approximately 0.36).[1] This fluorescence quantum yield for the RNA-SYBR®
Green Il complex is over seven times greater than that of an RNA-ethidium bromide complex.

[11[2]
Principle and Advantages

SYBR® Green |l operates by intercalating into the nucleic acid structure. Upon binding, its
fluorescence is greatly enhanced. The dye possesses a low intrinsic fluorescence, which
results in minimal background signal in the gel, thereby eliminating the need for destaining
steps that are often required with other stains.[1][2] This streamlined process saves time and
reduces hazardous waste. The dye is maximally excited at 497 nm with a secondary excitation
peak at 254 nm, and its fluorescence emission is centered at 520 nm.[1][2] This makes it
compatible with a wide range of visualization equipment, including standard UV
transilluminators (300 nm), epi-illuminators (254 nm), and laser-based gel scanners.[2]

Key advantages over ethidium bromide include:
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» Superior Sensitivity: Detects significantly smaller amounts of RNA and ssDNA.[2][3]
e Low Background: No destaining is required, leading to a faster workflow.[1][2]

o Safer Alternative: While it should be handled as a potential mutagen, it has been shown to
be less mutagenic than ethidium bromide in Ames testing.[3][4]

o Downstream Compatibility: Staining does not interfere with subsequent applications like
Northern blot analysis, provided that 0.1-0.3% SDS is included in prehybridization and
hybridization buffers to strip the dye.[1][5]

Applications

SYBR® Green ll is ideal for applications requiring the sensitive detection of RNA or ssDNA,
such as:

Analysis of small RNAs (e.g., sSiRNA, miRNA) on denaturing polyacrylamide gels.[6]

Single-Strand Conformation Polymorphism (SSCP) analysis.[1][7]

Visualization of RNA in non-denaturing or denaturing (urea) polyacrylamide gels.[1][2]

Quantification of RNA from various sources.

Quantitative Data Summary

The following table summarizes key quantitative parameters for using SYBR® Green 1l stain
with polyacrylamide gels.
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Parameter Value / Range Gel Type lllumination Citation
o Max: 497 nm;
Excitation
Secondary: 254 N/A N/A [11[2]
Wavelengths
nm
Emission
520 nm N/A N/A [1][2]
Wavelength
] o Non-denaturing 254 nm epi-
Detection Limit ~100 pg / band ) o [2]
PAGE illumination
Non-denaturing 300 nm
~500 pg / band ] o [1][2]
PAGE transillumination
Denaturing 254 nm epi-
~1 ng / band ) o (1121171
(Urea) PAGE illumination
Denaturing 300 nm
~4 ng / band ] o [11121[7]
(Urea) PAGE transillumination
Stock 10,000X in
, N/A N/A [1]
Concentration DMSO
Non-denaturing
Working Dilution 1:10,000 & Denaturing N/A [1][2]15]
PAGE
o ] ) Polyacrylamide
Staining Time 10 - 40 minutes N/A [1][7]
Gels
Staining Buffer _
Optimal: 7.5-8.0 N/A N/A [1][2]

pH

Experimental Workflow Diagram
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Preparation Staining Procedure
Prepare 1:10,000 SYBR Green I Perform Polyacrylamide Gel
Staining Solution in TBE Buffer (pH 7.5-8.0) Electrophoresis (PAGE)
in a plastic container. under standard conditions.
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S~
~
~
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~
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~<
~
~

%ost—Electrophoresis

Place the gel in the staining solution,
ensuring it is fully submerged.

;

Incubate for 10-40 minutes at room temperature
with gentle agitation. Protect from light.

Visualjzation
A

Place gel on a UV transilluminator
(300 nm or 254 nm).

;

Visualize and document results.
No destaining is required.

Click to download full resolution via product page
Caption: Workflow for post-staining polyacrylamide gels with SYBR Green II.
Detailed Experimental Protocol
This protocol describes the post-staining of polyacrylamide gels with SYBR® Green Il.
Materials

o SYBR® Green Il RNA Gel Stain (10,000X concentrate in DMSO)
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e Tris-Borate-EDTA (TBE) buffer (pH 7.5 - 8.0)

o Polyacrylamide gel following electrophoresis

» Plastic staining container with a lid (Note: Avoid glass containers as the dye may adsorb to
the surface).[1][7][8]

o Orbital shaker

o Protective gloves and lab coat

e UV transilluminator (300 nm) or UV epi-illuminator (254 nm)

e Gel imaging system

Procedure

1. Preparation of Staining Solution a. Allow the vial of 10,000X SYBR® Green Il stock solution
to warm completely to room temperature.[4] b. Briefly centrifuge the vial to collect the DMSO
solution at the bottom.[4] c. In a plastic container, prepare the working staining solution by
diluting the 10,000X stock solution 1:10,000 in TBE buffer (pH 7.5-8.0). For example, add 5 pL
of 10,000X SYBR® Green Il to 50 mL of TBE buffer.[1][2][5] d. Mix thoroughly. The staining
solution should be protected from light and can be stored at 2-8°C for several weeks or at room
temperature for 3-4 days.[1][8] It may be reused 3-4 times.[1][2]

2. Staining the Polyacrylamide Gel a. After electrophoresis is complete, carefully remove the
polyacrylamide gel from the glass plates. b. Place the gel into the plastic staining container. c.
Pour a sufficient volume of the 1X SYBR® Green Il staining solution into the container to fully
submerge the gel.[5] d. Cover the container with a lid or aluminum foil to protect it from light.[1]
e. Place the container on an orbital shaker and agitate gently for 10-40 minutes at room
temperature.[1][7] The optimal time can vary depending on the thickness and percentage of the
gel. f. Note: For denaturing urea-polyacrylamide gels, there is no need to wash the gel to
remove urea prior to staining.[1][2][5]

3. Visualization of Nucleic Acids a. After the incubation period, no destaining is required.[1][2] b.
Carefully remove the gel from the staining solution and place it onto the viewing surface of a
UV transilluminator. c. For standard sensitivity, illuminate the gel using 300 nm
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transillumination. For the highest sensitivity, use 254 nm epi-illumination.[1][2][8] d. Capture the

image using a gel documentation system. For photography, using a SYBR® Green

photographic filter is recommended for optimal results.[2]

Safety and Disposal

SYBR® Green Il binds to nucleic acids and should be handled as a potential mutagen.
Always wear appropriate personal protective equipment, including gloves and a lab coat.[8]

The stock solution is dissolved in DMSO, which can facilitate the absorption of substances
through the skin. Use caution and wear double gloves when handling the concentrated
stock.[2][8]

Aqueous waste containing the dye should be treated by pouring it through activated
charcoal. One gram of activated charcoal can treat approximately 10 liters of staining
solution. The charcoal can then be disposed of as solid hazardous waste.[1][2][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]
2. documents.thermofisher.com [documents.thermofisher.com]

3. Nucleic Acid Detection on Gels, Blots and Arrays—Section 8.4 | Thermo Fisher Scientific -
AE [thermofisher.com]

4. file.medchemexpress.com [file.medchemexpress.com]
5. abpbio.com [abpbio.com]

6. researchgate.net [researchgate.net]

7. takara.co.kr [takara.co.kr]

8. lonzabio.jp [lonzabio.jp]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.researchgate.net/profile/Aamal-Ghazi-Al-Saadi/post/Sybr-green-II-specificity/attachment/59d64d2479197b80779a6c33/AS%3A487069752532992%401493137886052/download/syber1.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp07568.pdf
https://www.lonzabio.jp/catalog/pdf/pd/PD056.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp07568.pdf
https://www.lonzabio.jp/catalog/pdf/pd/PD056.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp07568.pdf
https://www.lonzabio.jp/catalog/pdf/pd/PD056.pdf
https://www.researchgate.net/profile/Aamal-Ghazi-Al-Saadi/post/Sybr-green-II-specificity/attachment/59d64d2479197b80779a6c33/AS%3A487069752532992%401493137886052/download/syber1.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp07568.pdf
https://www.lonzabio.jp/catalog/pdf/pd/PD056.pdf
https://www.benchchem.com/product/b1171643?utm_src=pdf-custom-synthesis
https://www.researchgate.net/profile/Aamal-Ghazi-Al-Saadi/post/Sybr-green-II-specificity/attachment/59d64d2479197b80779a6c33/AS%3A487069752532992%401493137886052/download/syber1.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp07568.pdf
https://www.thermofisher.com/ae/en/home/references/molecular-probes-the-handbook/nucleic-acid-detection-and-genomics-technology/nucleic-acid-detection-and-quantitation-in-electrophoretic-gels-and-capillaries.html
https://www.thermofisher.com/ae/en/home/references/molecular-probes-the-handbook/nucleic-acid-detection-and-genomics-technology/nucleic-acid-detection-and-quantitation-in-electrophoretic-gels-and-capillaries.html
https://file.medchemexpress.com/inhibitorKitUpload/HY-K1004/MCE-SYBR-Green-I-Nucleic-Acid-Gel-Stain-Manual.pdf
https://www.abpbio.com/wp-content/uploads/2024/06/N105.pdf
https://www.researchgate.net/post/I_need_to_stain_short_RNA_bands_in_a_polyacrylamide_gel_What_can_you_recommend_to_me
https://www.takara.co.kr/file/manual/pdf/50522.pdf
https://www.lonzabio.jp/catalog/pdf/pd/PD056.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1171643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

 To cite this document: BenchChem. [Application Notes: SYBR® Green Il for Staining of
Polyacrylamide Gels]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1171643#protocol-for-staining-polyacrylamide-gels-
with-sybr-green-ii]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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